Technical Monograph: Diethyl 2-methylthiazole-4,5-dicarboxylate
Technical Monograph: Diethyl 2-methylthiazole-4,5-dicarboxylate
This technical monograph provides an in-depth analysis of Diethyl 2-methylthiazole-4,5-dicarboxylate , a pivotal heterocyclic scaffold in medicinal chemistry and agrochemical synthesis.[1]
CAS Number: 18903-17-8[1][2][3][4][5]
Executive Summary & Chemical Identity
Diethyl 2-methylthiazole-4,5-dicarboxylate is a highly functionalized thiazole derivative characterized by a 2-methyl substituent and two electrophilic ester groups at the 4 and 5 positions.[1] It serves as a versatile "linchpin" intermediate, allowing researchers to construct fused heterocyclic systems (e.g., thiazolo[4,5-d]pyrimidines) or generate regio-differentiated derivatives for Structure-Activity Relationship (SAR) studies.
Chemical Specifications
| Property | Specification |
| IUPAC Name | Diethyl 2-methyl-1,3-thiazole-4,5-dicarboxylate |
| CAS Number | 18903-17-8 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | 1,3-Thiazole core, 4,5-diester, 2-methyl |
Synthesis Strategy: The Modified Hantzsch Protocol
The most robust synthesis utilizes a modified Hantzsch Thiazole Synthesis.[1] Unlike the standard Hantzsch reaction which uses
Mechanistic Rationale
-
Activation: Diethyl oxalacetate is chlorinated to create an electrophilic center at the
-carbon.[1] -
Condensation: Thioacetamide acts as the dinucleophile.[1] The sulfur attacks the
-chloro carbon (SN2), followed by the nitrogen attacking the ketone carbonyl.[1] -
Aromatization: Dehydration drives the formation of the aromatic thiazole ring.[1]
Experimental Workflow
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (N₂ or Ar).
Step 1: Preparation of Diethyl 2-chloro-3-oxosuccinate
-
Reagents: Diethyl oxalacetate (1.0 eq), Sulfuryl chloride (SO₂Cl₂, 1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve diethyl oxalacetate in dry DCM at 0°C.
-
Add SO₂Cl₂ dropwise over 30 minutes to prevent thermal runaway.
-
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo to remove DCM and excess SO₂Cl₂.[1] Use the crude chloro-intermediate immediately (it is unstable).[1]
-
Step 2: Cyclization to Thiazole Core
-
Reagents: Crude Diethyl 2-chloro-3-oxosuccinate, Thioacetamide (1.1 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve thioacetamide in anhydrous ethanol.
-
Add the crude chloro-intermediate dropwise to the stirring thioacetamide solution.
-
Critical Step: Heat to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the aromatic ring forms.[1]
-
Cool to room temperature. Neutralize with saturated NaHCO₃ solution (pH ~8).
-
Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Visualization: Synthesis Pathway
The following diagram illustrates the transformation logic.
Figure 1: Step-wise synthesis via modified Hantzsch cyclization. The unstable chloro-intermediate is generated in situ or used immediately.[1]
Reactivity Profile & Applications
The 4,5-diester motif provides a unique opportunity for regioselective functionalization .[1] While the molecule is symmetric regarding the ester groups' proximity to the ring nitrogen/sulfur, steric and electronic differences allow for controlled differentiation.[1]
Key Transformations
-
Selective Hydrolysis: The C5-ester is typically more reactive towards hydrolysis than the C4-ester due to electronic shielding effects of the N-lone pair and the inductive effect of the sulfur atom.[1] This allows the formation of 4-ethoxycarbonyl-2-methylthiazole-5-carboxylic acid.[1]
-
Amidation: Reaction with primary amines yields diamides, which are precursors to fused bicyclic systems like thiazolo[4,5-d]pyridazines.[1]
-
Reduction: Complete reduction with LiAlH₄ yields the 4,5-bis(hydroxymethyl) derivative, a scaffold for ether-linked macrocycles.[1]
Visualization: Divergent Synthesis
Figure 2: Divergent reactivity profile.[1] The scaffold serves as a precursor for fused heterocycles and macrocycles.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while the final ester is relatively stable, the synthesis intermediates pose risks.
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water.[1] Must be handled in a fume hood.[1]
-
Thioacetamide: A known carcinogen (Group 2B).[1] Weigh in a glovebox or vented balance enclosure.
-
Thiazole Derivatives: Often possess biological activity.[1][2][3][4][5] Treat the final product as a potential skin sensitizer and bioactive agent.[1]
Validation Check: Always verify the product identity using ¹H NMR .
-
Expected Signals (CDCl₃):
1.40 (t, 6H, 2x -CH₂CH ₃), 2.75 (s, 3H, 2-CH ₃), 4.40 (q, 4H, 2x -OCH ₂-).
References
-
Sigma-Aldrich. Diethyl 2-methylthiazole-4,5-dicarboxylate Product Sheet. Retrieved from (Search CAS: 18903-17-8).[1]
-
PubChem. Compound Summary: Thiazole-4,5-dicarboxylic acid diethyl ester.[1] Retrieved from .[1]
- Organic Syntheses.General Hantzsch Thiazole Synthesis Methodologies. (Contextual grounding for the thioacetamide/haloketone mechanism).
-
ChemicalBook. 2-Methylthiazole-4,5-dicarboxylic acid diethyl ester Properties. Retrieved from .[1]
Sources
- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]
